![molecular formula C20H17FN4O2S B11261024 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B11261024.png)
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide
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Overview
Description
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENOXYACETAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable entity in drug design and development.
Preparation Methods
The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENOXYACETAMIDE involves multiple steps, starting with the preparation of the triazole and thiadiazine rings. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Formation of the Thiadiazine Ring: The thiadiazine ring is synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones.
Coupling of the Rings: The triazole and thiadiazine rings are then coupled together using suitable reagents and conditions to form the triazolothiadiazine scaffold.
Introduction of the Phenoxyacetamide Group:
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENOXYACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a synthetic intermediate in the preparation of various biologically active molecules.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Medicine: The compound exhibits promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. For example, its interaction with carbonic anhydrase can inhibit the enzyme’s activity, resulting in reduced intraocular pressure in glaucoma treatment .
Comparison with Similar Compounds
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENOXYACETAMIDE can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have similar pharmacological activities but differ in their structural isomerism.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These derivatives also exhibit diverse biological activities but have different ring fusion patterns.
The uniqueness of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENOXYACETAMIDE lies in its specific substitution pattern and the presence of the phenoxyacetamide group, which contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C20H17FN4O2S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H17FN4O2S/c21-15-6-4-5-14(11-15)19-23-20-25(24-19)16(13-28-20)9-10-22-18(26)12-27-17-7-2-1-3-8-17/h1-8,11,13H,9-10,12H2,(H,22,26) |
InChI Key |
FZPCRPSCYQZIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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